7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is a heterocyclic compound notable for its benzoxazole ring fused with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, which include antimicrobial and neuroprotective activities. The compound's IUPAC name is 7-piperazin-1-yl-3H-1,3-benzoxazol-2-one, and it is identified by the CAS number 105685-26-5 .
This compound falls under the category of benzoxazoles, which are known for their diverse biological activities and applications in pharmaceuticals. Benzoxazoles are characterized by a fused benzene and oxazole ring, making them valuable scaffolds in drug design. The piperazine moiety enhances the compound's interaction with biological targets, contributing to its therapeutic potential .
The synthesis of 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction facilitates the formation of the benzoxazole ring under controlled conditions .
Other synthetic routes may involve variations such as:
These methods can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield.
The molecular structure of 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one can be represented as follows:
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one undergoes various chemical reactions:
These reactions allow for the modification of the compound to enhance its pharmacological properties.
The mechanism of action for 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. For its antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or protein function. In terms of neuroprotective effects, it may modulate neurotransmitter receptors or inhibit inflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is typically a solid at room temperature with a melting point greater than 300 °C, indicating high thermal stability .
The compound exhibits solubility in polar solvents due to its piperazine component, which enhances its interaction with biological systems. Its reactivity profile includes potential for electrophilic substitution due to the electron-rich nature of the benzoxazole ring .
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one has a broad range of applications in scientific research:
The development of 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is rooted in the strategic hybridization of two privileged scaffolds in medicinal chemistry: benzoxazolone and piperazine. Benzoxazolone, a bicyclic aromatic heterocycle, emerged as a critical pharmacophore due to its structural resemblance to endogenous biomolecules and versatile bioactivity profile. Early benzoxazole derivatives like benoxaprofen demonstrated anti-inflammatory properties, highlighting the scaffold's potential for therapeutic modulation [6]. Concurrently, piperazine—a diazacycloalkane—gained prominence for its favorable pharmacokinetic properties, including enhanced water solubility and the ability to form hydrogen bonds with biological targets. By the early 2000s, piperazine had become the third most prevalent N-heterocycle in FDA-approved drugs, frequently employed to optimize CNS penetration and target affinity [3].
The fusion of piperazine with benzoxazolone at the C7 position represents a rational design strategy to synergize the advantages of both scaffolds. This hybridization aimed to overcome limitations of standalone benzoxazole derivatives, such as metabolic instability and insufficient target engagement breadth. The electron-donating piperazine moiety at the 7-position modifies the benzoxazolone core's electronic distribution, enhancing interactions with aromatic residues (e.g., Tyr, Phe, Trp) in enzyme binding pockets through π-stacking. Additionally, the piperazine nitrogen atoms serve as hydrogen bond acceptors/donors, facilitating ionic interactions with key residues like Glu172 in σ1 receptors or Asp1044 in VEGFR-2 kinases [3] [5].
Table 1: Key Structural Contributions of Hybrid Components
Scaffold | Key Pharmacophoric Features | Role in Hybrid Design |
---|---|---|
Benzoxazolone | Planar aromatic core; H-bond acceptor at C2 carbonyl; Metabolic stability | Provides target recognition platform; Enables π-π stacking |
Piperazine | Aliphatic diamine; pKa ~9.7 (monoprotonated state); Conformational flexibility | Enhances solubility; Acts as a "spacer" for peripheral site binding; Forms salt bridges |
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one exemplifies a multi-target-directed ligand (MTDL) strategy, particularly relevant for complex multifactorial diseases. Its structural features enable simultaneous modulation of:
Table 2: Multi-Target Engagement Profile
Disease Area | Primary Targets | Molecular Interactions | Biological Outcome |
---|---|---|---|
Neurological | AChE | π-π stacking (benzoxazolone-Trp86); H-bond (piperazine-Asp74) | AChE inhibition; Reduced Aβ aggregation |
σ1 Receptor | Salt bridge (piperazine-Glu172); Hydrophobic contacts | ER stress modulation; Neuroprotection | |
Infectious | Microbial gyrase/DNA | Intercalation; Mg²⁺ chelation | DNA replication inhibition |
SARS-CoV-2 Nsp6 | σ1R binding site occlusion | Disrupted viral replication |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2